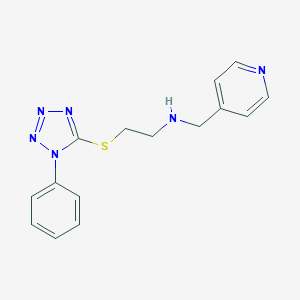
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine is a complex organic compound that features a tetrazole ring, a phenyl group, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine typically involves the formation of the tetrazole ring followed by the introduction of the sulfanyl and pyridinylmethyl groups. One common method involves the reaction of phenylhydrazine with sodium azide to form the tetrazole ring, which is then reacted with a suitable thiol to introduce the sulfanyl group. The final step involves the reaction with pyridin-4-ylmethylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are used under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl or pyridine derivatives.
Applications De Recherche Scientifique
2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxybenzyl)ethanamine
- 2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trimethoxybenzyl)ethanamine
Uniqueness
2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine is unique due to the presence of the pyridine moiety, which can enhance its binding affinity to certain biological targets. Additionally, the combination of the tetrazole and sulfanyl groups provides a versatile scaffold for further chemical modifications, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H16N6S |
|---|---|
Poids moléculaire |
312.4g/mol |
Nom IUPAC |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H16N6S/c1-2-4-14(5-3-1)21-15(18-19-20-21)22-11-10-17-12-13-6-8-16-9-7-13/h1-9,17H,10-12H2 |
Clé InChI |
OZPDWJLHBQQDHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















